Gibberellin A1

Receptor Pharmacology Molecular Docking Signal Transduction

Native GA1 Bioactive Hormone Standard - The endogenous, 13-hydroxylated gibberellin for accurate pathway analysis. Generic substitution with GA3 or GA4 leads to quantitatively divergent results due to distinct GID1 receptor affinities and differential metabolism by GA 2-oxidases. This authenticated standard is essential for precise GC-MS/LC-MS quantification and functional studies in species where GA1 is the exclusive growth effector. - Enables Accurate Pathway Flux Analysis - Use deuterated internal standards (e.g., d₂-GA₁) to quantify GA₁ as the terminal product of the early-13-hydroxylation pathway, avoiding misleading data from non-native GAs. - Validates GA Biosynthesis Inhibitor Efficacy - Authentic GA₁ specifically reverses BX-112-induced growth inhibition in spinach, confirming the role of GA 3β-hydroxylase in converting GA₂₀ to bioactive GA₁. - Calibrates GID1 Receptor SAR Assays - With an intermediate IC₅₀ of 4×10⁻⁶ M at the rice GID1 receptor, GA₁ provides a critical reference point for profiling novel GA receptor agonists/antagonists.

Molecular Formula C19H24O6
Molecular Weight 348.4 g/mol
CAS No. 545-97-1
Cat. No. B196259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellin A1
CAS545-97-1
Synonyms2β,4aα,7-Trihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone;  2β,4a,7-Trihydroxy-1-methyl-8-methylene-4aα,4bβ-gibbane-1α,10β-dicarboxylic Acid 1,4a-Lactone;  4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulenegibbane-1,10-dicarboxylic Ac
Molecular FormulaC19H24O6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
InChIInChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1
InChIKeyJLJLRLWOEMWYQK-OBDJNFEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Gibberellin A1 Overview and Core Role


Gibberellin A1 (GA1, CAS 545-97-1) is a C19-gibberellin tetracyclic diterpenoid phytohormone, initially identified in Gibberella fujikuroi and later isolated from Phaseolus multiflorus . As a member of the early-13-hydroxylation biosynthetic pathway, GA1 serves as a primary endogenous, bioactive gibberellin in numerous plant species, directly governing processes including stem elongation, cell division, and fruit set [1]. Its molecular formula is C19H24O6 (MW 348.39), and it is characterized by a 19,10-lactone bridge and a hydroxyl group at the C-13 position . Unlike the commercially dominant but structurally distinct GA3, GA1 represents the native, receptor-active hormone in many vegetative and reproductive tissues [2].

Endogenous bioactive gibberellin in early-13-hydroxylation pathway; supports studies on native hormone signaling in pea, spinach, maize and other species.
Analytical standard for GC-MS/LC-MS quantitation of GA1 and pathway flux analysis; paired with deuterated ISTD for accurate profiling.
Structurally defined C13-hydroxylated, C1-C2 saturated diterpenoid; enables differentiation from GA3 (Δ1-ene) and non-13-hydroxylated GAs.

Gibberellin A1 Substitution Risk Overview


Generic substitution among gibberellins (GAs) is scientifically untenable due to well-documented, quantifiable differences in receptor-binding affinity, species-specific bioactivity, and endogenous metabolic roles. While GA3 dominates agricultural markets due to historical production scale and cost [1], its structural divergence—specifically the C1-C2 double bond absent in GA1—profoundly alters its molecular recognition at the GID1 receptor and its susceptibility to inactivation by GA 2-oxidases [2]. Consequently, a researcher or formulator cannot assume that the response elicited by GA3 or a GA4/A7 mixture will mirror the native physiological function of GA1. For applications requiring the endogenous, 13-hydroxylated bioactive hormone—such as precise investigation of early-13-hydroxylation pathway mutants or species where GA1 is the exclusive growth effector—substitution with non-13-hydroxylated GAs like GA4 or GA7 yields quantitatively and qualitatively divergent results [3]. The evidence below substantiates these critical performance gaps.

Receptor affinity context may not transfer

GA1 and GA3 show comparable in vitro GID1 binding, but metabolic stability differences (C1-C2 saturation vs. double bond) may shift in vivo activity profiles. GA4/GA7 exhibit higher receptor affinity that may overestimate endogenous response.

Species-specific hormone identity mismatch

In maize and pea, GA1 is the reported primary stem elongation effector; GA3 or GA4/A7 mixtures may not reproduce native growth regulation or inhibitor-rescue phenotypes in these models.

13-Hydroxylation pathway distinction

GA4, GA7, and GA9 lack the C13-hydroxyl group and belong to the non-13-hydroxylation branch. Their use in early-13-hydroxylation mutant studies or flux analysis may lead to pathway interpretation errors.

Gibberellin A1 vs. Analogs


GID1 Receptor Binding Affinity

In competitive binding assays against the rice gibberellin receptor GID1, GA1 demonstrates an IC50 of 4×10⁻⁶ mol/L. This places it approximately 20-fold less potent than GA4 (IC50 = 2×10⁻⁷ mol/L), but equipotent to GA3 (IC50 = 4×10⁻⁶ mol/L) in this specific in vitro system [1]. This contradicts the in vivo hierarchy often observed where GA3 is more active, suggesting that factors beyond primary receptor affinity, such as metabolic stability or transport, critically modulate GA1's functional efficacy relative to GA3 [1].

GID1 binding affinity
Head-to-head
GA1 IC50 4×10⁻⁶ M
GA4 IC50 2×10⁻⁷ M (20× higher affinity)
GA3 IC50 4×10⁻⁶ M (equipotent)
GA7 IC50 5×10⁻⁸ M (80× higher affinity)
In vitro receptor binding context; not predictive of in vivo activity. Supports GID1-DELLA interaction studies.
Rice GID1 competitive binding assay; metabolic stability and transport modulate functional response.
Receptor Pharmacology Molecular Docking Signal Transduction

Pod Growth Control in Pea

A direct causal relationship was established in pea (Pisum sativum L. cv. Alaska): endogenous GA1 content in pods exhibits a linear correlation with pod weight up to ~2 ng·(g FW)⁻¹. In stark contrast, no such correlation exists for GA3 content [1]. While both GA1 and GA3 are major bioactive GAs in young pea fruit and both can stimulate parthenocarpic fruit development when applied exogenously, only GA1 is present at physiologically relevant concentrations in the pod and is essential for the natural growth process [1].

Pea pod growth control
Head-to-head
Endogenous GA1 linearly correlates with pod weight up to ~2 ng·(g FW)⁻¹
GA3: no correlation with pod weight
GA1 is the physiologically relevant regulator in pea; GA3 does not serve as endogenous growth signal.
Pisum sativum cv. Alaska, 4–6 d post-anthesis. Exogenous application assays confirm divergence.
Fruit Set Parthenocarpy Developmental Biology

Lettuce Flowering Activity Ranking

In a classic comparative bioassay evaluating seedstalk elongation and flowering in lettuce (Lactuca sativa), the gibberellins displayed a clear, quantifiable hierarchy of activity. GA3 was identified as the most active, followed in descending order by GA1, then GA7, GA4, and finally GA9 [1]. This ranking, derived from a wide concentration range study, underscores that GA1 holds a distinct intermediate potency for this specific developmental process, neither as broadly active as GA3 nor as specialized as GA4 or GA7 which excel in other assays [1].

Lettuce flowering rank
Head-to-head
Ranking for seedstalk elongation & flowering:
GA3 (1st) > GA1 (2nd) > GA7 (3rd) > GA4 (4th) > GA9 (5th)
GA2, GA6, GA8 inactive
Reported intermediate flowering induction potency; useful for dose-response studies where maximal GA3 response may cause ceiling effects.
Lactuca sativa bioassay across wide concentration range. Relative ranking is context-specific.
Floral Induction Reproductive Development Crop Physiology

Stem Elongation in Spinach

In spinach (Spinacia oleracea L.) under long-day conditions, stem elongation inhibited by the growth retardant BX-112 is reversed specifically by GA1. Quantitative GC-SIM analysis confirmed that BX-112 treatment reduces endogenous GA1 and GA8 levels while causing accumulation of upstream precursors (GA53, GA44, GA19, GA20) [1]. Crucially, GA1 reversed BX-112 inhibition, whereas GA20 only reversed AMO-1618 inhibition, confirming that GA1 is the terminal, active hormone required per se for stem elongation in this species [1].

Spinach stem elongation
Head-to-head
GA1 reverses stem elongation inhibition by both AMO-1618 and BX-112
GA20 reverses AMO-1618 but not BX-112 inhibition
GA1 is the terminal bioactive hormone required for spinach stem growth; essential for inhibitor-rescue and pathway validation studies.
Spinacia oleracea long-day conditions; BX-112 blocks GA20→GA1 conversion. GC-SIM confirmed endogenous GA1 depletion.
Stem Elongation Growth Retardants GA Metabolism

Maize and Pea Stem Elongation

Across a range of plant species, the identity of the most bioactive gibberellin varies significantly. Based on compiled pathway and bioassay data, GA1 is classified as the most active GA for promoting stem elongation in Zea mays (maize) and Pisum sativum (pea) [1]. This contrasts with GA4, which is the most active in Cucurbitaceae (cucurbits) and Arabidopsis thaliana, and GA3, which shows high, broad-spectrum activity in many systems but is not the endogenous primary effector in these specific species [1].

Species-specific stem elongation
Class-level inference
Reported most active GA for stem elongation in Zea mays and Pisum sativum
GA4: most active in Cucurbitaceae and Arabidopsis thaliana
Species-dependent activity context; GA1 selection recommended for maize/pea growth studies to reflect native response.
Compiled from mutant and bioassay data. GA1 identity confirmed as primary effector in these species.
Cereal Crops Vegetative Growth Mutant Analysis

C-13 Hydroxylation and Bioactivity

GA1 belongs to the early-13-hydroxylation pathway, possessing a hydroxyl group at C-13. This structural feature distinguishes it from non-13-hydroxylated GAs like GA4, GA7, and GA9. Studies on GA metabolism demonstrate that GA4 is not hydroxylated to GA1 in certain species (e.g., poor-flowering Sitka spruce clones) [1], and that the 13-hydroxylase activity is compartmentalized within specific seed tissues [2]. Furthermore, the presence of a C1-C2 double bond in GA3, absent in GA1, renders GA3 a poor substrate for GA 2-oxidase, contributing to its differential in vivo persistence and activity profile [3].

C13-hydroxylation structural basis
Class-level inference
GA1: C13-OH present, C1-C2 saturated
GA3: C13-OH present, C1-C2 double bond
GA4, GA7, GA9: no C13-OH
Structural differences lead to distinct metabolic fates; GA1 is the authentic standard for early-13-hydroxylation pathway research.
GA3 is a poor substrate for GA 2-oxidase; metabolic tracing and 13-hydroxylase mutant studies require genuine GA1.
Structure-Activity Relationship Metabolic Stability GA Biosynthesis

Gibberellin A1 Application Scenarios


Early-13-Hydroxylation Pathway Studies

Researchers studying GA metabolism in species where the early-13-hydroxylation pathway predominates (e.g., spinach, pea, maize) require authentic GA1 as an analytical standard. As demonstrated by Zeevaart et al. (1993) [1], GA1 is the terminal bioactive product in this pathway. Quantifying GA1 via GC-MS or LC-MS, using deuterated internal standards like d2-GA1, is essential for accurate pathway flux analysis. Substitution with GA3 or GA4 would yield misleading data, as these compounds are either metabolized differently or belong to distinct biosynthetic branches.

Pea Fruit Set and Parthenocarpy

For studies focused on the molecular and physiological control of pod development in pea, GA1 is the non-substitutable hormone of interest. The work by García-Martínez et al. (1997) [2] unequivocally shows that endogenous GA1, but not GA3, correlates with and controls pod growth. Exogenous application of GA1, rather than GA3, should be used to accurately mimic the endogenous growth-promoting signal in genetic or pharmacological experiments aimed at dissecting fruit set mechanisms.

Spinach Stem Elongation and Retardant Reversal

Investigations into the physiological basis of bolting and stem elongation in spinach, a long-day rosette plant, necessitate the use of GA1. As established by Zeevaart et al. (1993) [1], GA1 is the specific GA that reverses BX-112-induced growth inhibition. Therefore, GA1 serves as a critical tool for validating the efficacy of GA biosynthesis inhibitors (e.g., prohexadione-Ca) and for confirming the specific role of GA 3β-hydroxylase in converting GA20 to bioactive GA1 in this crop.

GID1 Receptor Pharmacological Profiling

When conducting in vitro structure-activity relationship (SAR) studies or screening for novel GA receptor agonists/antagonists, GA1 provides a valuable reference point. Its intermediate affinity for the rice GID1 receptor (IC50 = 4×10⁻⁶ M) [3] allows researchers to calibrate assay sensitivity and compare the potency of novel ligands against both high-affinity (GA4, GA7) and equipotent (GA3) native hormones. This tiered set of native ligands is essential for building robust pharmacological profiles of GID1 variants.

Application
Selection Property
Validation Focus
Early-13-Hydroxylation Pathway Analysis
C13-hydroxylated terminal GA standard
Quantitation with deuterated ISTD, pathway flux interpretation
Pea Fruit Development Studies
Endogenous GA1 bioactivity correlation
Pod growth response, parthenocarpy assay
Spinach Stem Elongation Inhibitor Rescue
Specific BX-112 inhibition reversal
Growth retardant reversal assay, GA 3β-hydroxylase activity
GID1 Receptor Ligand Profiling
Reported intermediate receptor affinity
In vitro binding SAR, novel ligand benchmarking

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